molecular formula C11H13N B11917571 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole CAS No. 20127-49-5

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B11917571
CAS No.: 20127-49-5
M. Wt: 159.23 g/mol
InChI Key: HJHHGNFTRQRAKS-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C11H13N It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions with a catalytic amount of iron (III) chloride . Another method involves the condensation of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of catalytic systems and mild reaction conditions would be essential for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.

Scientific Research Applications

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The exact pathways are not fully understood, but it is believed to interact with enzymes and receptors in biological systems, leading to various physiological effects. Further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and potential applications. The combination of these groups provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

5-methyl-4-phenyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHHGNFTRQRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670006
Record name 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-49-5
Record name 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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